molecular formula C7H15O4P B13695042 Cyclohexylmethyl dihydrogen phosphate

Cyclohexylmethyl dihydrogen phosphate

Cat. No.: B13695042
M. Wt: 194.17 g/mol
InChI Key: QUZVAIKJPJZITE-UHFFFAOYSA-N
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Description

Cyclohexylmethyl dihydrogen phosphate is an organophosphate ester characterized by a cyclohexylmethyl group bonded to a dihydrogen phosphate moiety. Organophosphates like this are typically synthesized via reactions between phosphoric acid and alcohol derivatives, as seen in the preparation of phosphate buffer solutions (e.g., potassium/sodium dihydrogen phosphate blends) . Such compounds are pivotal in industrial and biochemical applications due to their acidity, solubility, and ability to participate in hydrogen bonding or anion recognition .

Properties

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

cyclohexylmethyl dihydrogen phosphate

InChI

InChI=1S/C7H15O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)

InChI Key

QUZVAIKJPJZITE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethyl dihydrogen phosphate can be synthesized through the reaction of cyclohexylmethanol with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester. The reaction conditions often include heating the mixture to promote esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexylmethyl phosphate derivatives.

    Reduction: Reduction reactions can convert the phosphate group to other functional groups.

    Substitution: The dihydrogen phosphate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexylmethyl phosphate, while substitution reactions can produce various cyclohexylmethyl derivatives.

Scientific Research Applications

Cyclohexylmethyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexylmethyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The cyclohexylmethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Diphenyl Phosphate

  • Molecular Structure : Cyclohexyl diphenyl phosphate (C₁₈H₂₁O₄P) features a cyclohexyl group and two phenyl substituents, contrasting with the single cyclohexylmethyl group in Cyclohexylmethyl dihydrogen phosphate.
  • Properties : The bulky phenyl groups in Cyclohexyl diphenyl phosphate increase hydrophobicity and reduce solubility in polar solvents compared to the more polar dihydrogen phosphate .
  • Applications : Phenyl-substituted phosphates are often used as flame retardants or plasticizers, whereas dihydrogen phosphates are more common in buffering and catalysis .
Table 1: Structural and Physical Properties Comparison
Compound Molecular Formula Molecular Weight Key Substituents Solubility (Water)
This compound* C₇H₁₅O₄P 194.16 g/mol Cyclohexylmethyl Moderate
Cyclohexyl diphenyl phosphate C₁₈H₂₁O₄P 332.34 g/mol Cyclohexyl, Phenyl Low
Lithium dihydrogen phosphate LiH₂PO₄ 103.93 g/mol Inorganic Li⁺ High

*Inferred properties based on structural analogs.

Inorganic Dihydrogen Phosphates (Li, Na, K Salts)

  • Acidity and Buffering: Inorganic salts like potassium dihydrogen phosphate (KH₂PO₄) exhibit strong buffering capacity in pH 5–8, critical in biochemical assays . This compound, being organic, may have reduced buffering range but enhanced lipid solubility for niche applications.
  • Market Trends : Lithium dihydrogen phosphate dominates battery electrolytes (2025–2031 CAGR ~8.5%), while potassium variants are preferred in agriculture and food preservation . Organic phosphates like this compound may find use in specialized industrial catalysis or drug delivery.
Table 2: Application Comparison of Dihydrogen Phosphates
Compound Primary Applications Key Market Drivers
Lithium dihydrogen phosphate Battery electrolytes, ceramics EV industry growth
Potassium dihydrogen phosphate Fertilizers, food additives Agricultural demand
This compound* Specialty chemicals, catalysis Custom synthesis needs

Phosphonate Esters (e.g., Cyclohexyl Methylphosphonate)

  • Functional Group Difference : Phosphonates (C-P-O bonds) vs. phosphates (O-P-O bonds) exhibit higher hydrolytic stability. Cyclohexyl methylphosphonate (C₈H₁₇O₃P) is less acidic (pKa ~2–3) compared to dihydrogen phosphates (pKa ~1–2) .
  • Binding Affinity : Macrocyclic receptors show logβ₁₂ = 10.51 for dihydrogen phosphate vs. 8.46 for acetate, highlighting phosphate’s superior anion recognition. Steric hindrance from cyclohexyl groups may reduce binding efficiency in Cyclohexylmethyl derivatives .
Table 3: Binding Constants and Reactivity
Receptor System Anion logβ₁₂ (Affinity Constant) Reference
Macrocyclic receptor Dihydrogen phosphate 10.51
Macrocyclic receptor Acetate 8.46
Receptor 440a Dihydrogen phosphate Higher than dipyrrolylmethane systems

Research Findings and Industrial Implications

  • Synthesis Challenges: this compound’s synthesis likely mirrors methods for analogous phosphates, involving cyclohexylmethanol and phosphoric acid under controlled pH .
  • Steric Effects : Bulky cyclohexyl groups may hinder interactions in anion-binding applications but improve thermal stability for industrial uses .
  • Market Potential: While inorganic phosphates dominate volume-driven markets, organic variants like this compound could target high-value sectors like pharmaceuticals or advanced materials .

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